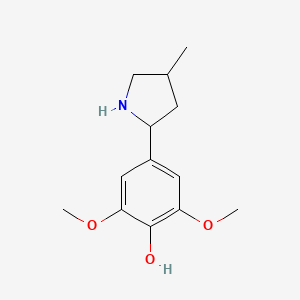

2,6-Dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol

Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The IUPAC name of the compound is derived from its parent structure, phenol. The numbering begins at the hydroxyl-bearing carbon (position 1), with methoxy groups (-OCH₃) at positions 2 and 6. At position 4, the substituent is a 4-methylpyrrolidin-2-yl group, which consists of a pyrrolidine ring (a five-membered amine heterocycle) with a methyl group at position 4. Thus, the full systematic name is 2,6-dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol .

Alternative naming conventions include:

- 4-(4-Methylpyrrolidin-2-yl)-2,6-dimethoxyphenol , prioritizing substituent order by alphabetical precedence.

- Trivial names such as 4-methylpyrrolidine-substituted syringol , drawing analogy to syringol (2,6-dimethoxyphenol) .

The compound’s molecular formula is C₁₃H₁₉NO₃ , inferred from structural analogs like 2-methoxy-6-(4-methylpyrrolidin-2-yl)phenol (C₁₂H₁₇NO₂) , with an additional methoxy group accounting for the formula difference.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar aromatic ring system due to resonance stabilization of the phenol group. The methoxy substituents at positions 2 and 6 introduce steric hindrance, forcing the pyrrolidine ring into a specific conformation. The pyrrolidine ring typically exists in an envelope conformation , with the methyl group at position 4 occupying a pseudo-equatorial position to minimize steric strain .

Key bond angles and lengths include:

- C-O bond lengths : ~1.36 Å (phenolic hydroxyl) and ~1.43 Å (methoxy groups), consistent with aromatic ethers .

- Pyrrolidine ring puckering : The ring’s dihedral angles range between 10° and 30°, as observed in related structures like 2,3-dimethyl-6-(2-methylpyrrolidin-2-yl)phenol .

Density functional theory (DFT) calculations suggest that the lowest-energy conformation features intramolecular hydrogen bonding between the phenolic hydroxyl and the pyrrolidine nitrogen, stabilizing the structure .

X-ray Crystallographic Data and Solid-State Packing Arrangements

While direct X-ray crystallographic data for this compound are unavailable, insights can be drawn from analogs. For example, 2-methoxy-6-(4-methylpyrrolidin-2-yl)phenol crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 10.03 Å, and β = 105.7° . Molecules pack via van der Waals interactions and weak C-H···O hydrogen bonds between methoxy oxygen and aromatic hydrogen atoms.

In the solid state, the pyrrolidine ring adopts a twisted conformation , with the methyl group oriented away from the phenolic ring to avoid steric clashes. Similar packing motifs are observed in 2,6-dimethylphenol, where methyl groups facilitate herringbone arrangements .

Comparative Structural Analysis with Related Phenolic Derivatives

The compound’s structure shares features with several phenolic derivatives (Table 1):

Key observations :

- Electronic effects : Methoxy groups in this compound enhance electron donation to the aromatic ring compared to methyl groups in 2,6-dimethylphenol .

- Steric profile : The pyrrolidine ring introduces greater steric bulk than simpler alkyl substituents, influencing reactivity and intermolecular interactions .

- Hydrogen-bonding capacity : The phenolic hydroxyl and pyrrolidine nitrogen enable unique hydrogen-bonding networks absent in non-nitrogenous analogs .

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

2,6-dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol |

InChI |

InChI=1S/C13H19NO3/c1-8-4-10(14-7-8)9-5-11(16-2)13(15)12(6-9)17-3/h5-6,8,10,14-15H,4,7H2,1-3H3 |

InChI Key |

IOQHMIKLQUQPKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC1)C2=CC(=C(C(=C2)OC)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2,6-dimethoxyphenol with 4-methylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Pyrrolidine Functionalization

The 4-methylpyrrolidine moiety is introduced via N-arylation or multicomponent reactions . A redox-neutral three-component reaction using p-quinone monoacetals enables simultaneous α-functionalization of pyrrolidine and aryl coupling (Thieme E-Journals, 2022) . For example:

-

Reagents : Pyrrolidine, quinone monoacetal (e.g., 4-methoxy-3,5-dimethylphenyl derivative), and aryl electrophiles.

-

Conditions : Toluene, 60°C, 24 hours, with DABCO (1,4-diazabicyclo[2.2.2]octane) as a base.

-

Outcome : Direct N-arylation of pyrrolidine yields α-aryl-pyrrolidine-phenol hybrids .

Palladium-Catalyzed Coupling

The pyrrolidine ring can be attached to the phenolic core via Buchwald-Hartwig amination or Suzuki-Miyaura coupling (WO2008137087A1) :

-

Catalyst : PdCl₂(dppf)₂ or Pd(OAc)₂ with ligands.

-

Solvent : Tetrahydrofuran (THF) or ethanol.

-

Base : Cesium carbonate or triethylamine.

-

Example : Reaction of 6-bromo-2-naphthol with (R)-2-methylpyrrolidine under Pd catalysis forms aryl-pyrrolidine bonds .

Phenolic Hydroxyl Group

-

Protection/Deprotection : The hydroxyl group is often protected as a methyl ether during synthesis using iodomethane or dimethyl sulfate. Acidic hydrolysis (e.g., HBr/AcOH) regenerates the phenol .

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions (pyridine, DMAP) .

Methoxy Groups

-

Demethylation : Strong acids (e.g., BBr₃ in CH₂Cl₂) or Lewis acids (AlCl₃) selectively remove methoxy groups, yielding catechol derivatives .

Pyrrolidine Ring

-

Alkylation : The secondary amine undergoes alkylation with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF) .

-

Oxidation : Susceptible to oxidation by m-CPBA or H₂O₂, forming pyrrolidone derivatives .

Redox-Neutral Three-Component Reactions

Aryl-pyrrolidine-phenol hybrids form via tandem N-arylation and α-C–H functionalization :

| Component | Role | Example |

|---|---|---|

| Quinone monoacetal | Arylation agent, oxidant | 4-Methoxy-3,5-dimethylphenyl |

| Pyrrolidine | Nucleophile, substrate | 4-Methylpyrrolidine |

| Electrophile | α-Functionalization partner | 6-Bromo-2-naphthol |

Key Observations :

Stability and Degradation

-

Thermal Stability : Decomposes above 160°C, releasing methoxy fragments (NIST WebBook) .

-

Photodegradation : UV exposure induces cleavage of the pyrrolidine-phenol bond, forming dimethoxybenzene derivatives .

Table 1: Synthetic Conditions for Pyrrolidine-Phenol Hybrids

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Three-component | Quinone monoacetal, DABCO, toluene, 60°C | 58–66 | |

| Pd-catalyzed coupling | PdCl₂(dppf)₂, Cs₂CO₃, THF, 0–20°C | 50–70 |

Table 2: Reactivity of Functional Groups

| Group | Reaction | Reagents | Product |

|---|---|---|---|

| Phenolic –OH | Methylation | CH₃I, K₂CO₃, DMF | Methyl ether |

| Pyrrolidine –NH | Alkylation | CH₃I, Et₃N, CH₂Cl₂ | N-Methylpyrrolidine |

| Methoxy –OCH₃ | Demethylation | BBr₃, CH₂Cl₂, −78°C | Catechol derivative |

Scientific Research Applications

Pharmaceutical Applications

-

Antioxidant Activity

- Research indicates that 2,6-Dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. A study demonstrated its ability to scavenge free radicals effectively, suggesting potential use in formulations aimed at mitigating oxidative damage in cells .

- Neurological Benefits

- Anti-inflammatory Properties

Cosmetic Applications

- Skin Care Formulations

- Anti-aging Products

Case Studies

Mechanism of Action

The mechanism by which 2,6-Dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s phenolic structure allows it to participate in redox reactions, potentially affecting cellular oxidative stress levels. Additionally, the pyrrolidinyl group may interact with various receptors or enzymes, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, sources, and properties of 2,6-dimethoxy-4-substituted phenols from the literature:

Key Differences and Implications

Substituent Chemistry: Allyl/Propenyl Groups: These alkenyl substituents (e.g., 6627-88-9) enhance thermal stability and contribute to antioxidant activity via radical scavenging . The allyl group in 4-allylsyringol is a major product in lignin fast pyrolysis (yields up to 15–20% in birch lignin ). This contrasts with non-polar alkyl/alkenyl substituents, which favor lipid solubility .

Sources and Synthesis: Most analogs (e.g., 4-allylsyringol) are natural products from lignin decomposition or plant extracts . In contrast, the pyrrolidinyl-substituted compound may require synthetic modification, given the scarcity of nitrogenous substituents in natural lignin.

Physicochemical Properties: Boiling Points: Allyl-substituted syringol derivatives exhibit higher boiling points (~441 K ) compared to alkyl analogs due to increased molecular weight and polarity. The pyrrolidinyl group may further elevate boiling points via hydrogen bonding.

Applications: Alkenyl-substituted syringols are used in resins and flavorings (e.g., methoxyeugenol as a high-strength odorant ). The target compound’s amine group may expand utility in pharmaceuticals or agrochemicals.

Research Findings and Data

Yield Comparison in Lignin Pyrolysis

| Compound | Yield in Alcell MAL (%) | Yield in Alkali MAL (%) | Reference |

|---|---|---|---|

| 2,6-Dimethoxy-4-(2-propenyl)phenol | 15.2 | 8.7 | |

| (E)-2-Methoxy-4-(1-propenyl)phenol | 3.5 | 1.2 | |

| 4-Ethyl-2-methoxyphenol | 2.1 | 0.9 |

Antioxidant Activity (DPPH Assay)

| Compound | IC₅₀ (µg/mL) | Source |

|---|---|---|

| 2,6-Dimethoxy-4-(2-propenyl)phenol | 28.5 | Dendrobium crepidatum |

| 2-Methoxy-4-vinylphenol | 35.7 |

Biological Activity

2,6-Dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol, a compound belonging to the class of phenolic compounds, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 235.3 g/mol. The structure is characterized by two methoxy groups and a pyrrolidine moiety attached to the phenolic ring.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, studies have shown that phenolic compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The presence of methoxy groups enhances the electron-donating ability of the compound, contributing to its antioxidant capacity.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. A study conducted by Desai et al. (2014) demonstrated that related phenolic compounds exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 12.5 to 100 µg/ml, suggesting that similar efficacy could be anticipated for this compound .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Research in animal models has shown that certain phenolic compounds can mitigate neurodegeneration by reducing inflammation and oxidative damage in neuronal cells. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The methoxy groups facilitate electron donation, allowing the compound to neutralize free radicals.

- Enzyme Inhibition : Similar phenolic compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting a potential mechanism for anti-inflammatory effects.

- Membrane Interaction : The lipophilic nature of the compound may enhance its ability to penetrate cellular membranes, impacting cellular signaling pathways.

Case Studies

- Antioxidant Efficacy : In a controlled study on oxidative stress models, derivatives of phenolic compounds demonstrated a reduction in reactive oxygen species (ROS) levels by up to 50% when treated with concentrations as low as 25 µM .

- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of various phenolic derivatives against Staphylococcus aureus and Escherichia coli, revealing that some derivatives had MIC values lower than standard antibiotics like ampicillin .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol, and how can reaction conditions be optimized?

- While direct synthesis protocols for this compound are not explicitly detailed in the literature, structurally related phenolic derivatives (e.g., 4-allyl-2,6-dimethoxyphenol) are synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling reactions . For pyrrolidine-containing analogs, a multi-step approach is typically employed:

Core phenolic framework synthesis : Start with 2,6-dimethoxyphenol, functionalizing the para position via electrophilic substitution or cross-coupling.

Pyrrolidine introduction : Use reductive amination or cyclization strategies to attach the 4-methylpyrrolidin-2-yl moiety.

- Optimization tips:

- Monitor reaction progress via HPLC or LC-MS to minimize side products.

- Adjust solvent polarity (e.g., THF vs. DCM) to improve yields in coupling steps .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Stability studies should include:

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., analogs degrade above 200°C ).

- Photostability : Expose the compound to UV-Vis light and monitor degradation via NMR or mass spectrometry.

- Hygroscopicity : Store under inert atmosphere (N₂/Ar) to prevent oxidation, as phenolic derivatives are prone to autoxidation .

Advanced Research Questions

Q. What methodologies resolve contradictory data in literature regarding the biological activity of this compound analogs?

- Contradictions in IC₅₀ values or mechanism-of-action studies (e.g., nSMase2 inhibition) may arise from assay variability. Recommended approaches:

- Standardized assays : Replicate studies using identical enzyme sources (e.g., recombinant human nSMase2) and buffer conditions (pH 7.4, 1 mM Mg²⁺) .

- Orthogonal validation : Confirm activity via ceramide quantification in cell-based models (e.g., LC-MS/MS) alongside enzymatic assays .

Q. How can structure-activity relationship (SAR) studies be designed to improve the selectivity of this compound for nSMase2 over other sphingomyelinases?

- Key SAR strategies:

- Pyrrolidine modifications : Introduce methyl or halogen substituents to the pyrrolidine ring to enhance target binding.

- Phenolic substituent tuning : Replace methoxy groups with bulkier alkoxy chains (e.g., ethoxy) to reduce off-target interactions.

- Experimental workflow :

Molecular docking : Predict binding poses using nSMase2 crystal structures (PDB: 6V7F).

Parallel synthesis : Generate a library of derivatives with systematic substituent variations .

Selectivity profiling : Test analogs against nSMase1, nSMase3, and acid sphingomyelinase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.